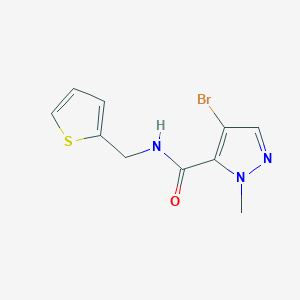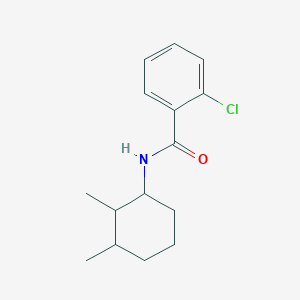![molecular formula C10H11N5O2S B14928045 5-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14928045.png)
5-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-methoxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone is a complex organic compound that combines the structural features of vanillin (4-hydroxy-3-methoxybenzaldehyde) and a triazole derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-methoxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a triazole derivative. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions. Common methods include:
Condensation Reaction: 4-hydroxy-3-methoxybenzaldehyde reacts with 5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl hydrazine in the presence of an acid catalyst to form the hydrazone derivative.
Solvent Selection: Solvents such as ethanol or methanol are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Hydroxy-3-methoxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
科学的研究の応用
4-Hydroxy-3-methoxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 4-hydroxy-3-methoxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in oxidative stress and DNA replication.
Pathways Involved: It modulates pathways related to apoptosis and cell cycle regulation.
類似化合物との比較
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): A simpler aldehyde with similar functional groups.
4-Hydroxy-3-methoxybenzaldehyde hydrazone derivatives: Compounds with similar hydrazone linkages but different substituents.
Uniqueness
4-Hydroxy-3-methoxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone is unique due to the presence of both vanillin and triazole moieties, which confer distinct chemical and biological properties .
特性
分子式 |
C10H11N5O2S |
|---|---|
分子量 |
265.29 g/mol |
IUPAC名 |
5-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H11N5O2S/c1-17-8-4-6(2-3-7(8)16)5-11-13-9-12-10(18)15-14-9/h2-5,16H,1H3,(H3,12,13,14,15,18)/b11-5+ |
InChIキー |
KDEOCDPBNBRULA-VZUCSPMQSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=S)NN2)O |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=S)NN2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(17E)-17-{(2E)-[(1-propyl-1H-pyrazol-5-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol](/img/structure/B14927966.png)
![N-(2,4-dimethylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide](/img/structure/B14927980.png)
![1-[(2-fluorophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14927985.png)
![N-benzyl-1-ethyl-3,6-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927987.png)
![[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](3-methylpiperidin-1-yl)methanone](/img/structure/B14927994.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14928002.png)
![1-methyl-4-{[(4-nitrophenyl)carbonyl]amino}-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B14928004.png)
![N-(5-chloropyridin-2-yl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B14928016.png)
![N-ethyl-1,3-dimethyl-6-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14928022.png)
![(2E)-3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B14928024.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B14928032.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]naphthalene-2-sulfonamide](/img/structure/B14928037.png)


